molecular formula C10H12N5Na2O7P B1194649 Vidarabine sodium phosphate CAS No. 71002-10-3

Vidarabine sodium phosphate

Cat. No.: B1194649
CAS No.: 71002-10-3
M. Wt: 391.19 g/mol
InChI Key: QGXLVXZRPRRCRP-MMGZGRSYSA-L
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Scientific Research Applications

Clinical Applications

  • Herpes Simplex Virus Infections : Vidarabine sodium phosphate is primarily used in the treatment of herpes simplex virus infections, especially in immunocompromised patients. It is effective in treating herpes simplex encephalitis and recurrent genital herpes .
  • Ophthalmic Use : The compound is available as a topical ointment for treating kerato-conjunctivitis caused by herpes simplex virus . Clinical trials have shown that topical administration can reduce symptoms and improve healing times in affected patients .
Application AreaSpecific Use CasesResults/Findings
Herpes Simplex EncephalitisTreatment in immunocompromised individualsSignificant improvement in viral clearance
Genital HerpesTopical self-applied gel therapyNo significant difference compared to placebo
Ophthalmic ConditionsAcute kerato-conjunctivitisApproved for use; effective against HSV-1 and HSV-2

Antitumor Properties

Vidarabine has shown potential antitumor activity, particularly in hematologic malignancies. Research indicates that it may be effective against certain T-cell neoplasias when used in combination with other chemotherapeutic agents such as fludarabine and doxorubicin .

Case Studies

A study involving patients with aggressive peripheral T-cell lymphomas demonstrated that vidarabine could be part of a successful treatment regimen when combined with other drugs, leading to improved patient outcomes .

Cancer TypeTreatment RegimenOutcomes
Peripheral T-cell LymphomaCombination with fludarabine and doxorubicinEnhanced response rates observed

Pharmacokinetics and Administration

This compound exhibits improved solubility compared to its parent compound, allowing for various routes of administration including intravenous and intramuscular injections. This facilitates more flexible dosing schedules, particularly beneficial for patients requiring long-term antiviral therapy .

Pharmacokinetic Profile

  • Absorption : Poorly absorbed via oral routes; primarily administered intravenously or intramuscularly.
  • Metabolism : Rapidly deaminated to arabinosyl hypoxanthine, which also possesses some antiviral activity but is less potent than vidarabine itself.
  • Excretion : Approximately 40-50% of administered vidarabine is excreted in urine as arabinosyl hypoxanthine .

Safety and Toxicity

Despite its therapeutic benefits, this compound can cause adverse effects, particularly in patients with renal impairment where drug accumulation may occur. Careful monitoring is necessary during treatment to mitigate risks associated with toxicity .

Adverse Effects

Common side effects include:

  • Nausea
  • Vomiting
  • Renal toxicity (especially in cases of overdose or renal impairment)

Biological Activity

Vidarabine sodium phosphate, also known as adenine arabinoside, is an antiviral agent primarily used in the treatment of infections caused by various DNA viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₄N₄O₅P
  • Type : Nucleoside antibiotic derived from Streptomyces antibioticus

Vidarabine exhibits significant antiviral properties, particularly against herpes viruses. Its mechanism involves competitive inhibition of viral DNA polymerase and incorporation into viral DNA, leading to the termination of DNA chain elongation.

Vidarabine is phosphorylated in the body to form vidarabine monophosphate (Ara-AMP), which is further converted to its active triphosphate form (ara-ATP). The biological activity can be summarized as follows:

  • Inhibition of Viral DNA Polymerase : Ara-ATP competes with deoxyadenosine triphosphate (dATP), inhibiting the viral DNA polymerase necessary for viral replication.
  • Incorporation into Viral DNA : Ara-ATP can be incorporated into the growing DNA strand, resulting in faulty DNA synthesis due to the disruption of phosphodiester bonds.

This dual mechanism makes vidarabine effective against a range of herpes viruses, including HSV types 1 and 2 and VZV .

Clinical Applications

This compound has been utilized in various clinical settings:

  • Herpes Simplex Encephalitis : It has shown efficacy in treating this severe viral infection.
  • Genital Herpes : Studies indicate that topical applications can reduce viral shedding; however, results have been mixed regarding its effectiveness compared to placebo .
  • Herpes Zoster : Used in immunocompromised patients for managing complications related to herpes zoster infections .

Efficacy Studies

  • Topical Application in Genital Herpes :
    • A double-blind trial involving 134 patients found no significant differences in healing time or recurrence intervals between those treated with vidarabine gel and a placebo .
  • Iontophoresis Method :
    • A study demonstrated that lesions treated with vidarabine monophosphate via iontophoresis exhibited lower viral titers compared to saline controls, suggesting enhanced delivery and efficacy .
  • Pharmacokinetics :
    • Research on vidarabine 5'-monophosphate indicated that it is metabolized similarly to vidarabine, with significant recovery of arabinosyl hypoxanthine in urine post-administration. This form allows for better solubility and administration options compared to traditional vidarabine .

Case Studies on Toxicity

Despite its therapeutic benefits, cases of toxicity have been reported:

  • A notable case involved fatal toxicity in a patient with normal renal function after administration of this compound, highlighting the need for careful monitoring during treatment .

Data Table: Summary of Clinical Studies

Study TypePopulation SizeTreatmentKey Findings
Double-blind trial134Topical vidarabine vs placeboNo significant difference in healing or recurrence
Pharmacokinetic study29Vidarabine 5'-monophosphateHigh recovery rates of metabolites in urine
Iontophoresis applicationNot specifiedAra-AMP via iontophoresisLower viral titers compared to controls

Properties

CAS No.

71002-10-3

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1

InChI Key

QGXLVXZRPRRCRP-MMGZGRSYSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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